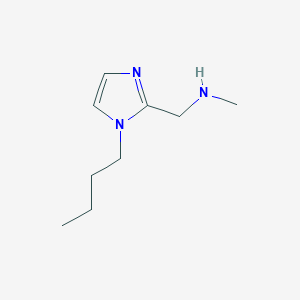
2-amino-4aH-pteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4aH-pteridin-4-one is a heterocyclic compound composed of a pteridine ring system, with a keto group (a lactam) and an amino group on positions 4 and 2 respectively . It is structurally related to the parent bicyclic heterocycle called pteridine . This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4aH-pteridin-4-one can be achieved through various methods. One efficient method involves the use of catalytic recyclable PEG-400 and glycerol at 100°C . This method is characterized by operational simplicity, high yields, and an easy work-up process, making it environmentally friendly and avoiding the use of complex catalysts and toxic solvents .
Industrial Production Methods: Industrial production of this compound typically involves the use of glyoxal and 2,5,6-triaminopyrimidin-4-ol sulfate as raw materials . The compound is dissolved in hot 1% aqueous ammonia, filtered, and an equal volume of hot 1M aqueous formic acid is added. The solution is allowed to cool at 0-2°C overnight, and the solid is collected and washed with distilled water several times by centrifugation and dried in vacuo over P2O5 overnight .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4aH-pteridin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as iodine in acidic or alkaline conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ring carbons, often using organometallic reagents.
Major Products: The major products formed from these reactions include various pteridine derivatives, such as 2,3-disubstituted pteridin-4(3H)-one derivatives .
Scientific Research Applications
2-Amino-4aH-pteridin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Medicine: The compound and its derivatives have been studied for their potential anticancer activity and as inhibitors of enzymes like pteridine reductase 1, which is a drug target for diseases such as leishmaniasis
Industry: It is used in the production of pigments and dyes due to its coloration properties.
Mechanism of Action
The mechanism of action of 2-amino-4aH-pteridin-4-one involves its interaction with various molecular targets and pathways. For instance, pteridine reductase 1 (PTR1) is a folate and pterin pathway enzyme that is targeted by this compound . The enzyme’s flexible regions around the active site and conserved structural waters play a crucial role in its binding and activity .
Comparison with Similar Compounds
Xanthopterin: This compound is also a pteridine derivative and is known for its role in biological pigmentation.
Uniqueness: this compound is unique due to its specific functional groups and the wide range of reactions it can undergo. Its ability to act as a building block for various derivatives and its applications in multiple fields make it a compound of significant interest .
Properties
Molecular Formula |
C6H5N5O |
|---|---|
Molecular Weight |
163.14 g/mol |
IUPAC Name |
2-amino-4aH-pteridin-4-one |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-3H,(H2,7,11,12) |
InChI Key |
HDIVPAYTMJODGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=NC(=NC2=O)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid](/img/structure/B12353733.png)
![6-benzyl-3-pyridin-4-yl-2,3,3a,4,4a,5,8,8a,9,9a-decahydro-1H-pyrazolo[4,3-g]quinazolin-7-one](/img/structure/B12353744.png)
![2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]pyrazolidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B12353747.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide;hydrochloride](/img/structure/B12353764.png)


![5-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid](/img/structure/B12353783.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)




